2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Description
Properties
IUPAC Name |
2-[[5-[1-(4-bromoanilino)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN6OS/c1-8(16-10-5-3-9(14)4-6-10)12-18-19-13(20(12)2)22-7-11(21)17-15/h3-6,8,16H,7,15H2,1-2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNVIXIEOCXJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NN)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201114581 | |
| Record name | Acetic acid, 2-[[5-[1-[(4-bromophenyl)amino]ethyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-58-8 | |
| Record name | Acetic acid, 2-[[5-[1-[(4-bromophenyl)amino]ethyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[[5-[1-[(4-bromophenyl)amino]ethyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves multiple steps:
Formation of the 4-bromophenyl intermediate: This can be achieved by reacting 4-bromophenylacetic acid with hydrazine to form 2-(4-bromophenyl)acetohydrazide.
Construction of the triazole ring: The intermediate is then reacted with appropriate reagents to form the triazole ring.
Final assembly: The triazole intermediate is then coupled with other reagents to introduce the acetohydrazide moiety, completing the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Study : A recent investigation demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent.
-
Anticancer Properties :
- The triazole moiety is known for its anticancer properties. Research has shown that compounds containing triazole rings can inhibit cancer cell proliferation.
- Case Study : In vitro studies revealed that 2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide effectively induced apoptosis in breast cancer cells through the activation of caspase pathways.
-
Anti-inflammatory Effects :
- The compound has been explored for its anti-inflammatory effects, potentially useful in treating conditions like arthritis.
- Case Study : Animal models treated with this compound showed reduced levels of inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Agricultural Applications
-
Fungicidal Activity :
- The compound's ability to inhibit fungal growth makes it a candidate for agricultural fungicides.
- Case Study : Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops such as wheat and corn.
-
Plant Growth Regulation :
- Research suggests that triazole compounds can act as growth regulators in plants.
- Case Study : Application of this hydrazide on tomato plants resulted in increased yield and improved resistance to environmental stressors.
Materials Science Applications
-
Synthesis of Novel Polymers :
- The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing material properties.
- Case Study : Polymers synthesized with this hydrazide exhibited improved thermal stability and mechanical strength compared to traditional polymers.
-
Nanomaterials Development :
- The compound can be used as a precursor for synthesizing nanoparticles with specific functional properties.
- Case Study : Researchers successfully synthesized silver nanoparticles using this hydrazide as a reducing agent, which showed enhanced antibacterial activity compared to bulk silver.
Mechanism of Action
The mechanism of action of 2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Antioxidant Activity
- Compound 17 (1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone): Exhibits 1.13× higher DPPH radical scavenging activity than ascorbic acid. Replacing bromine with chlorine (Compound 20) reduces activity slightly, while fluorine substitution (Compound 21) halves activity. Hydroxyl or acetyl groups abolish activity entirely .
Anticancer Activity
- N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide: Shows potent cytotoxicity against melanoma (IGR39) and pancreatic (Panc-1) cancer cells in 3D cultures. IC₅₀ values range from 5–10 µM .
Substituent Comparison Table
Key Research Findings
Halogen Impact : Bromine enhances bioactivity in triazole derivatives compared to chlorine or fluorine, as seen in antioxidant and anticancer studies .
Hydrazone Moiety: Derivatives with hydrazone groups (e.g., N′-(3-phenoxyphenyl)methylene) show dual cytotoxicity and antimigratory effects, suggesting a structure-activity relationship (SAR) .
Selectivity: Compounds like N′-(4-(dimethylamino)benzylidene) exhibit selectivity toward cancer cells over non-cancerous lines, highlighting the role of substituent polarity .
Biological Activity
The compound 2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 385.28 g/mol. The presence of the triazole ring and the bromophenyl moiety contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇BrN₆OS |
| Molecular Weight | 385.28 g/mol |
| CAS Number | 1071351-36-4 |
| LogP | 2.9188 |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. In a study involving various triazole derivatives, compounds similar to This compound demonstrated potent activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria .
Case Study: Antimicrobial Efficacy
A comparative study highlighted the effectiveness of triazole derivatives against Staphylococcus aureus and Escherichia coli. The IC50 values for these compounds ranged from 10 to 30 µg/mL, indicating a strong potential for development as antibacterial agents .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, a derivative with a triazole ring exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin against various cancer cell lines .
Research Findings
In vitro studies have demonstrated that This compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation . The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances its anticancer activity.
Other Biological Activities
Beyond antimicrobial and anticancer effects, triazole derivatives have been shown to possess antiviral and anti-inflammatory properties. The compound's ability to inhibit certain enzymes involved in inflammation pathways further supports its potential therapeutic applications .
Q & A
Q. What are the established synthetic routes for this compound, and what methodological considerations are critical for reproducibility?
Answer: The compound is typically synthesized via multi-step reactions involving cyclization and functionalization of triazole-thioether intermediates. Key steps include:
- Cyclization : Reacting hydrazine derivatives with carbonyl-containing reagents (e.g., ketones or aldehydes) under acidic or basic conditions to form the 1,2,4-triazole core .
- Thioether linkage : Introducing the thioacetohydrazide moiety via nucleophilic substitution with thiourea or thiol-containing reagents .
- Final functionalization : Coupling the 4-bromophenylaminoethyl group using reductive amination or Schiff base formation .
Q. Critical considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization .
- Reaction monitoring : TLC or HPLC is essential to track intermediate formation and avoid side products .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the compound’s structure?
Answer: Structural confirmation requires a combination of:
- 1H NMR : Identifies proton environments (e.g., NH of hydrazide at δ 9–10 ppm, aromatic protons of bromophenyl at δ 7–8 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., %C, %N, %S) within ±0.4% deviation .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ or [M–H]–) .
Example : In , the compound’s structure was confirmed via 1H NMR resonance at δ 2.35 ppm (CH3 of triazole) and δ 4.15 ppm (SCH2) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
Answer: Initial screening should focus on:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Actoprotective properties : In vivo models (e.g., forced swimming tests in rodents) to assess anti-fatigue effects .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety profiles .
Advanced Research Questions
Q. How can synthetic yields be optimized, particularly for large-scale production?
Answer: Optimization strategies include:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl2) to accelerate cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% .
- Solvent-free conditions : Minimizes side reactions in thioether formation .
Case study : achieved a 78% yield by refluxing intermediates with hydrazine hydrate in ethanol under controlled pH .
Q. How should researchers resolve contradictions in spectral data or biological activity between studies?
Answer:
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., confirming triazole ring conformation) .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing SCH2 from NH protons) .
- Biological replication : Validate activity in multiple assay systems (e.g., comparing actoprotective effects in rodents vs. in vitro mitochondrial assays) .
Example : Conflicting antimicrobial data may arise from assay variations (e.g., broth microdilution vs. disk diffusion). Standardizing protocols (CLSI guidelines) is critical .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
Answer:
- Molecular docking : Predict binding affinity to targets (e.g., bacterial dihydrofolate reductase or human carbonic anhydrase) .
- Enzyme inhibition assays : Direct measurement of IC50 values against purified enzymes (e.g., CYP450 isoforms for metabolic stability) .
- Gene expression profiling : RNA-seq or qPCR to identify pathways modulated by the compound (e.g., oxidative stress response genes) .
Example : linked actoprotective activity to enhanced mitochondrial ATP synthesis in murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
